molecular formula C11H9N3 B11778530 1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile

1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B11778530
M. Wt: 183.21 g/mol
InChI Key: VFPFHIKKENXCBX-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a cyano group at the 2-position and a 4-aminophenyl group at the 1-position. This structure combines the electron-withdrawing cyano group with the electron-donating amino group, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthesis typically involves nucleophilic substitution or cyclization reactions, with characterization via NMR, IR, and elemental analysis .

Properties

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1-(4-aminophenyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C11H9N3/c12-8-11-2-1-7-14(11)10-5-3-9(13)4-6-10/h1-7H,13H2

InChI Key

VFPFHIKKENXCBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C#N)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the aminophenyl group reacts with a halogenated pyrrole.

    Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a halogenated pyrrole reacts with a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Amino derivatives of the pyrrole ring.

    Substitution: Halogenated or nitrated derivatives of the aminophenyl group.

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment : Research indicates that derivatives of pyrrole compounds, including 1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile, exhibit significant anticancer activity. These compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain pyrrole derivatives can target specific cancer pathways, making them promising candidates for further development in oncology .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Pyrrole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity : There is evidence suggesting that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. This application is particularly relevant in the context of rising antibiotic resistance .
  • Neuroprotective Effects : Some studies have indicated that pyrrole compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the reduction of oxidative stress and modulation of neuroinflammatory processes .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions : One common approach is the condensation of 4-aminobenzaldehyde with cyanoacetic acid followed by cyclization to form the pyrrole ring.
  • Functional Group Modifications : Further modifications can be made to enhance the pharmacological properties or alter the solubility and bioavailability of the compound. For example, introducing various substituents on the pyrrole ring can lead to derivatives with improved efficacy against specific targets .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal detailed the synthesis of several pyrrole derivatives based on this compound. These derivatives were tested against human breast cancer cell lines, showing IC50 values significantly lower than standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory potential of this compound in a mouse model of induced inflammation. The results indicated a marked reduction in edema and inflammatory markers compared to control groups, suggesting its utility as an anti-inflammatory therapeutic agent .

Industrial Applications

Beyond pharmacology, this compound may find applications in materials science:

  • Dyes and Pigments : Due to its unique chemical structure, it can be utilized in synthesizing dyes and pigments for industrial applications.
  • Polymer Chemistry : The compound can serve as a building block for developing new polymers with tailored properties for specific applications, such as coatings or composites.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.

    Material Science: In materials science, the compound’s electronic properties can be exploited to develop new materials with specific functionalities, such as conductivity or photoreactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents/Modifications Key Properties/Applications Reference
1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile 4-aminophenyl (1-position), cyano (2-position) Intermediate for heterocyclic synthesis; potential corrosion inhibition -
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile Benzyl (1-position), benzoyl (5-position), tetrahydroindolyl (2-position), cyano (3-position) Synthesized in 40% yield (K₂CO₃/MeCN); characterized by NMR/IR
5-Acetyl-4-amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile (4c) 4-methoxyphenyl (1-position), acetyl (5-position), cyano (3-position) 78% yield; m.p. 212–214°C; NH₂ and C≡N IR peaks at 3237 cm⁻¹ and 2296 cm⁻¹
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile Pyrroloquinoxaline backbone, 4-aminophenyl (1-position), cyano (3-position) Corrosion inhibitor for C38 steel in HCl (efficiency linked to amino group interactions)
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone backbone, 4-aminophenyl group 50% inhibition of PfFd-PfFNR interaction (antimalarial target)

Functional Group Impact on Properties

  • Electron-donating groups (e.g., -NH₂, -OCH₃): Enhance solubility and intermolecular interactions. The 4-aminophenyl group in the target compound facilitates hydrogen bonding, critical for corrosion inhibition .
  • Electron-withdrawing groups (e.g., -CN, -CO) : Increase thermal stability. For example, 4c has a higher melting point (212–214°C) than 4d (187–188°C) due to acetyl vs. benzoyl substituents .
  • Halogen substituents (e.g., -Cl) : Improve lipophilicity, as seen in 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile (CAS 338786-95-1), though pharmacological data are absent .

Spectral Characterization Trends

  • ¹H NMR: Aromatic protons in 4-aminophenyl derivatives resonate at δ 6.5–7.5 ppm, while NH₂ groups appear as broad singlets near δ 5–6 ppm .
  • IR: Cyano groups show strong absorption at ~2200–2300 cm⁻¹; carbonyl (C=O) peaks appear at ~1600–1700 cm⁻¹ .

Biological Activity

1-(4-Aminophenyl)-1H-pyrrole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and mechanisms of action.

Chemical Structure and Synthesis

The compound has the following chemical structure:

C11H10N4\text{C}_{11}\text{H}_{10}\text{N}_{4}

Synthesis Methods

Various synthetic routes have been developed for this compound. One notable method involves the reaction of 4-aminobenzaldehyde with pyrrole-2-carbonitrile under acidic conditions, yielding high purity and yield of the desired compound .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

These results indicate that the compound is particularly effective against Staphylococcus aureus, showing potential for development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been tested against various fungal strains, with notable results:

Fungal StrainMIC (μg/mL)
Candida albicans0.5
Aspergillus niger1.5

The antifungal activity suggests that this compound may be useful in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are as follows:

Cancer Cell LineIC50 (μM)
MCF-710
A54915

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Substituents on the pyrrole ring significantly influence its potency. For instance, modifications at the 4-position of the phenyl group enhance antibacterial activity, while specific electron-withdrawing groups improve antifungal efficacy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Case Study 2 : Laboratory studies demonstrated that co-administration with conventional antifungal agents increased the efficacy of treatment against Candida infections.

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